Alemcinal

Description

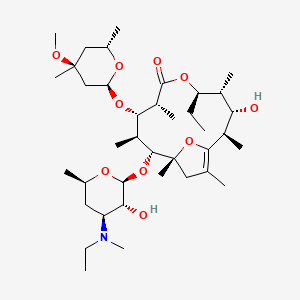

Structure

2D Structure

3D Structure

Properties

CAS No. |

150785-53-8 |

|---|---|

Molecular Formula |

C38H67NO10 |

Molecular Weight |

697.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3-hydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |

InChI |

InChI=1S/C38H67NO10/c1-14-28-23(6)30(40)24(7)32-20(3)17-38(11,49-32)34(48-36-31(41)27(39(12)15-2)16-21(4)45-36)25(8)33(26(9)35(42)46-28)47-29-19-37(10,43-13)18-22(5)44-29/h21-31,33-34,36,40-41H,14-19H2,1-13H3/t21-,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,33+,34-,36+,37+,38-/m1/s1 |

InChI Key |

IWTSXJNGTTXMFK-KTQUSEMZSA-N |

SMILES |

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)C |

Canonical SMILES |

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8,9-anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal ABT 229 ABT-229 Alemcinal |

Origin of Product |

United States |

Pharmacological Characterization and Structural Classification

Alemcinal as a 12-Deoxymotilide Class Compound

This compound is classified as a 12-deoxymotilide. The term "motilide" refers to a class of macrolide-like compounds that possess agonist activity at the motilin receptor, thereby stimulating gastrointestinal motility. The "12-deoxy" designation specifically indicates the absence of a hydroxyl group at the 12th position of the macrolide ring, a key structural feature that differentiates it from certain parent macrolide structures. This structural modification is significant in defining its pharmacological activity. Research into structurally related motilides has highlighted the importance of modifications at various positions on the lactone ring, including the lack of a hydroxyl group at position 12. researchgate.net

Derivation from Erythromycin (B1671065): Macrolide Structural Analogue

This compound is a semi-synthetic derivative of erythromycin, a well-known macrolide antibiotic. drugfuture.com The development of this compound involved intentional chemical modifications to the erythromycin structure to alter its biological activity. These structural changes were designed to enhance its prokinetic properties while eliminating its antimicrobial effects.

The key structural differences between this compound (ABT-229) and its parent compound, Erythromycin A, are detailed below. researchgate.net

| Structural Feature | Erythromycin A | This compound (ABT-229) |

| Lactone Ring | Contains a hydroxyl group at position 12. | Lacks a hydroxyl group at position 12 (12-deoxy). |

| Configuration | Standard macrolide structure. | Contains an enol ether configuration. |

| Cladinose (B132029) Sugar | Contains a hydroxyl group at the 4'' position. | Lacks a hydroxyl group at the 4'' position (4''-deoxy). |

| Desosamine Sugar | Contains a dimethylamino group. | One methyl group is replaced by an ethyl group (N-ethyl, N-methyl). |

This table provides a comparative overview of the key structural modifications differentiating this compound from Erythromycin A.

The synthesis of this compound and related 4''-deoxyerythromycin derivatives has been described in patent literature, starting from erythromycin B. The process involves a series of chemical reactions, including selective acetylation, formation of a thiocarbonyl derivative, reduction to achieve the 4''-deoxy structure, deacetylation, and subsequent modifications to the amine group on the desosamine sugar.

Distinct Pharmacological Profile: Absence of Antimicrobial Efficacy

A defining characteristic of this compound is its distinct pharmacological profile, which separates it from its macrolide predecessor, erythromycin. While erythromycin is a potent antibiotic, this compound was specifically engineered to be devoid of antimicrobial activity. drugfuture.com This was a crucial step in its development as a prokinetic agent, as the long-term use of an antibiotic for gastrointestinal motility disorders would raise concerns about the development of bacterial resistance.

Numerous studies have confirmed that this compound (ABT-229) does not possess antibiotic properties. nih.govnih.gov Its biological activity is focused on its function as a motilin receptor agonist. sci-hub.senih.govnih.gov The structural modifications, particularly the changes to the desosamine sugar, are believed to be critical in eliminating the antibacterial action while retaining and even enhancing the affinity for the motilin receptor. nih.gov Research has shown that displacing one of the methyl groups of the dimethylamino group on the desosamine moiety with a larger alkyl group, such as an ethyl group in this compound, markedly increases gastrointestinal motor-stimulating activity while abolishing antibacterial efficacy. nih.gov

Comparative studies have demonstrated that while this compound potently stimulates gastrointestinal contractions via motilin receptor activation, it lacks the bacteriostatic or bactericidal effects characteristic of erythromycin. For instance, in vitro and in vivo studies have consistently shown its prokinetic effects, such as accelerating gastric emptying, without any accompanying antibiotic action. nih.gov This selective pharmacological profile makes this compound a targeted agent for motility disorders, without the broader biological impact of an antibiotic.

Molecular Mechanisms of Action at the Motilin Receptor

Interaction with the Motilin Receptor (MLNR/GPR38)

The motilin receptor, also known as G protein-coupled receptor 38 (GPR38), is the primary target for Alemcinal. The nature of this interaction defines the compound's pharmacological profile.

Scientific investigations are required to characterize this compound as an agonist at the motilin receptor. An agonist is a substance that binds to a receptor and triggers a physiological response. This activity is typically quantified by determining the compound's potency (the concentration required to produce a half-maximal effect, or EC50) and its efficacy (the maximum response it can elicit compared to the endogenous ligand, motilin).

To fully understand the interaction of this compound with the motilin receptor, comparative binding studies are essential. These studies would directly compare the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of this compound to that of motilin, the natural ligand for the receptor. Such data provides insight into how tightly the compound binds to the receptor relative to its natural activator.

| Compound | Binding Affinity (Ki) | Receptor |

| This compound | Data not available | Motilin Receptor (GPR38) |

| Motilin | Data not available | Motilin Receptor (GPR38) |

This interactive table will be updated as research data becomes available.

The three-dimensional structure of a molecule, or its stereochemistry, can significantly influence its biological activity. The design of this compound would ideally involve stereoselective synthesis to produce the most active and selective isomer. Furthermore, assessing its selectivity for the motilin receptor over other related G protein-coupled receptors is crucial to understanding its specific effects and minimizing off-target interactions.

Receptor Signaling Pathways and Transduction Mechanisms

Upon binding of an agonist like this compound, the motilin receptor initiates a cascade of intracellular events known as signal transduction.

The motilin receptor is a G protein-coupled receptor (GPCR). When activated, it typically couples to Gαq/11 proteins. This coupling initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal within the cell.

A key consequence of the Gαq/11 pathway activation is the release of calcium ions (Ca2+) from intracellular stores, a process known as intracellular calcium mobilization. The measurement of changes in intracellular calcium concentration is a common and reliable method to quantify the activation of the motilin receptor by an agonist.

| Agonist | Peak Intracellular Calcium Response (Relative Fluorescence Units) |

| This compound | Data not available |

| Motilin (Control) | Data not available |

This interactive table will be updated as research data becomes available.

Molecular Determinants of Ligand-Receptor Interaction

The binding of this compound to the motilin receptor is a highly specific process, dictated by a series of molecular interactions between the ligand and the amino acid residues of the receptor. While detailed crystallographic data for the this compound-motilin receptor complex remains elusive in publicly accessible research, insights can be drawn from studies on related motilide compounds and the well-characterized binding of the endogenous ligand, motilin, and the prototypical motilide, erythromycin (B1671065).

This compound, also known as ABT-229, is a derivative of erythromycin. nih.gov Its chemical structure, featuring a macrolide ring, is central to its ability to dock into the binding pocket of the motilin receptor. The interaction is thought to occur within the transmembrane domains of this G protein-coupled receptor (GPCR).

Research on the motilin receptor has identified two main binding sites: an extracellular portion and a transcellular portion. The extracellular part is primarily involved in the docking of peptide ligands like motilin, while non-peptide agonists such as motilides, including this compound, are understood to interact more deeply within the transmembrane helices.

Studies comparing the structural features of different motilides have shed some light on the potential molecular determinants of their activity. For instance, a comparison between this compound (ABT-229) and another motilide, EM-A, highlights structural differences that may account for variations in their potency and desensitizing effects. These structural modifications likely influence how the molecule fits into the binding pocket and interacts with specific amino acid residues.

The binding of erythromycin to the motilin receptor involves hydrophobic interactions and hydrogen bonds with key residues within the transmembrane helices. It is highly probable that this compound engages in a similar set of interactions, with its unique structural modifications fine-tuning its affinity and efficacy. The specific amino acid residues that form the binding pocket for motilides are critical for this interaction. While not explicitly detailed for this compound in the available literature, site-directed mutagenesis studies on the motilin receptor for other ligands have revealed the importance of certain residues for agonist binding and receptor activation.

The conformational changes in the motilin receptor upon ligand binding are a hallmark of GPCR activation. The binding of an agonist like this compound is expected to induce a specific conformational shift in the receptor's structure. This change, in turn, facilitates the coupling of the receptor to intracellular G proteins, initiating the downstream signaling cascade that ultimately leads to the physiological response, such as increased gastrointestinal motility. The precise nature of the conformational change induced by this compound is an area that warrants further detailed structural investigation.

Preclinical Pharmacodynamics and Physiological Effects

Modulation of Gastrointestinal Motor Activity

Alemcinal has been shown to exert significant effects on the motor functions of the upper gastrointestinal tract. Its prokinetic properties have been evaluated in various preclinical and clinical settings, demonstrating its potential to enhance contractility and accelerate transit.

Influence on Gastric Antral and Small Intestinal Contractility

In a study involving healthy human volunteers, this compound (ABT-229) was found to dose-dependently stimulate the contractile motility of the antrum nih.gov. This enhanced contractility is a key factor in the mechanical breakdown of food and its subsequent emptying from the stomach. The prokinetic effects of motilin agonists, like this compound, are generally attributed to their ability to induce phase III-like activity of the migrating motor complex (MMC) in the stomach and small intestine, which is characterized by strong, propagating contractions todaysveterinarypractice.com. These contractions serve a "housekeeping" role, clearing the upper gastrointestinal tract of residual contents during the interdigestive period todaysveterinarypractice.com.

The influence of this compound on antral and duodenal motility was demonstrated in a study where a single oral dose of 4 mg or 16 mg of ABT-229 was administered to healthy volunteers. The results showed a significant, dose-dependent stimulation of antral contractile motility following the first meal after drug administration nih.gov.

| Parameter | Placebo | This compound (4 mg) | This compound (16 mg) |

| Antral Contractile Motility | Baseline | Increased | Significantly Increased |

Table 1: Effect of this compound on Gastric Antral Contractility in Healthy Volunteers. Data adapted from a study on the effects of ABT-229 on postprandial antroduodenal motility nih.gov.

Analysis of Gastric Emptying Acceleration in Preclinical Models

Preclinical and clinical studies have consistently demonstrated the ability of motilides, including this compound, to accelerate gastric emptying. A study in healthy volunteers showed that single oral doses of 4 mg and 16 mg of this compound (ABT-229) significantly increased the rate of gastric emptying for a solid meal consumed after administration nih.gov. The acceleration of gastric emptying is directly correlated with the enhanced antral contractility, as the number and amplitude of antral pressure waves were found to be associated with the half-emptying time and the lag phase of gastric emptying nih.gov.

While specific preclinical animal data on this compound's effect on gastric emptying is limited in the available literature, the prokinetic effects of other motilin agonists have been documented in various animal models. For instance, the motilin agonist erythromycin (B1671065) has been shown to accelerate gastric emptying in dogs ed.ac.uk. Another motilin agonist, GSK962040, was found to increase gastrointestinal motility in conscious dogs nih.govnih.gov. These findings in animal models are consistent with the effects observed with this compound in humans and support the class effect of motilides on gastric emptying.

| Treatment | Gastric Half-Emptying Time (t½) | Lag Phase |

| Placebo | Baseline | Baseline |

| This compound (4 mg) | Significantly Reduced | Correlated with antral pressure waves |

| This compound (16 mg) | Significantly Reduced | Correlated with antral pressure waves |

Table 2: Effect of this compound on Gastric Emptying Parameters in Healthy Volunteers. Data based on a study investigating the impact of ABT-229 on gastric emptying of a solid meal nih.gov.

Effects on Esophageal Motility and Lower Esophageal Sphincter Function

The influence of this compound on the esophagus and the lower esophageal sphincter (LES) has been investigated. A key preclinical finding demonstrated that this compound (ABT-229) enhances the pressure of the lower esophageal sphincter in cats nih.gov. The LES is a critical barrier preventing the reflux of gastric contents into the esophagus. An increase in LES pressure is generally considered a beneficial effect in the context of gastroesophageal reflux disease (GERD).

Studies with the parent compound, motilin, have shown that it can increase LES pressure in dogs nih.govresearchgate.net. This effect is believed to be mediated, at least in part, through the cholinergic nervous system nih.govresearchgate.net. Another motilin receptor agonist, atilmotin, was found to increase LES and gastric pressures in healthy volunteers, although it also led to a disruption of esophageal peristalsis at higher doses nih.gov.

| Animal Model | Compound | Effect on Lower Esophageal Sphincter (LES) Pressure |

| Cats | This compound (ABT-229) | Increased |

| Dogs | Motilin | Increased |

Table 3: Preclinical Effects of this compound and Motilin on Lower Esophageal Sphincter Pressure in Animal Models nih.govnih.govresearchgate.net.

Species-Specific Differences in Motilin Receptor Response and Motilide Action

Significant species-specific differences exist in the motilin system, which can impact the preclinical evaluation and translation of findings to humans. A notable example is the absence of a functional motilin system in rodents, such as rats and mice, making them unsuitable models for studying motilin receptor agonists qmul.ac.uknih.gov.

Even among species that possess a functional motilin system, there are variations in receptor structure and pharmacology. For instance, the dog motilin receptor has been shown to have a lower potency for agonists compared to the human receptor nih.gov. This can lead to discrepancies between preclinical findings in dogs and clinical outcomes in humans. A case in point is the motilin mimetic SK-896, which demonstrated increased gastrointestinal motility in canine studies but failed to show the same effect in humans reprocell.com. Similarly, the clinical trial failures of this compound (ABT-229) for functional dyspepsia have been partly attributed to potential species differences reprocell.comnih.govresearchgate.net.

These species-specific variations underscore the importance of careful selection of animal models in the preclinical development of motilides and the need for caution when extrapolating data from animals to humans. The differences in motilin receptor sequences and their distribution in the gastrointestinal tract across species likely contribute to the observed variations in the pharmacodynamic effects of motilin agonists nih.govnih.gov.

| Species | Motilin System Functionality | Key Characteristics/Differences |

| Humans | Functional | Target species for therapeutic motilides. |

| Dogs | Functional | Lower potency for some motilin agonists compared to humans nih.gov. |

| Cats | Functional | Motilin receptors are present, but they do not exhibit phase III MMC activity todaysveterinarypractice.com. |

| Rabbits | Functional | Used in some in vitro studies of motilin receptor pharmacology. |

| Rodents (Rats, Mice) | Non-functional | Lack a functional motilin system, making them unsuitable for studying motilin agonists qmul.ac.uknih.gov. |

Table 4: Overview of Species-Specific Differences in the Motilin System Relevant to Preclinical Research.

Comparative Pharmacology Within the Prokinetic Agent Class

Differentiating Alemcinal from Erythromycin's Motilin-like Effects

Erythromycin (B1671065), a macrolide antibiotic, is well-known for its prokinetic effects, which stem from its ability to act as a motilin receptor agonist. It stimulates gastric contractions and accelerates gastric emptying by binding to motilin receptors. taylorandfrancis.com This prokinetic action occurs at doses significantly lower than those required for its antibacterial activity. nih.govsgul.ac.uk Erythromycin's mechanism involves facilitating acetylcholine (B1216132) (ACh) release from enteric cholinergic motor neurons and directly contracting stomach muscle, particularly at higher concentrations. sgul.ac.uk

However, the clinical utility of erythromycin as a prokinetic is limited by several drawbacks. Prolonged use can lead to tachyphylaxis, a rapid decrease in prokinetic efficacy, potentially due to downregulation of the motilin receptor. nih.govreprocell.com Furthermore, its antibiotic nature carries the risk of promoting antibiotic resistance, and it is associated with potential cardiac side effects, such as QTc interval prolongation, and drug-drug interactions. taylorandfrancis.comnih.gov

This compound (ABT-229) was specifically engineered as a 12-deoxymotilide, a synthetic derivative of erythromycin, but crucially, it lacks antibiotic activity. ncats.io This design aimed to harness the potent motilin agonism observed with erythromycin while mitigating the undesirable antimicrobial and other off-target effects. This compound selectively binds to motilin receptors, stimulating the contractile activity of the gastric antrum and small intestine, thereby increasing gastric emptying. ncats.ioresearchgate.net By divorcing the prokinetic effect from antibiotic properties, this compound represented a targeted approach to motilin receptor agonism.

Comparative Efficacy and Potency with Other Motilide Agonists

This compound belongs to the class of motilide agonists, which are macrolide-derived compounds designed to mimic motilin's prokinetic effects. Other notable motilide agonists include Mitemcinal (GM611) and KC11458. Research has provided insights into the comparative potency of these agents.

Comparative Potency of Motilin Receptor Agonists (pEC50 values) researchgate.net

| Compound | pEC50 Value |

| Motilin | 8.4 |

| This compound | 7.6 |

| Mitemcinal | 7.5 |

| Erythromycin | 6.0 |

As shown in the table, this compound demonstrates a higher potency (pEC50 of 7.6) at the motilin receptor compared to Mitemcinal (pEC50 of 7.5) and significantly higher than erythromycin (pEC50 of 6.0). researchgate.net Indeed, this compound, Mitemcinal, and KC11458 are reported to be 10 to 1000 times more potent as prokinetics than erythromycin, while being devoid of antibacterial activity. edis.at

Despite their robust ability to accelerate gastric emptying in healthy volunteers and, in some cases, in patients with motility disorders, the clinical efficacy of these first-generation motilides in providing symptomatic relief has been a significant challenge. This compound, for instance, increased the rate of gastric emptying but did not demonstrate symptom relief for conditions like nausea and bloating when compared to placebo in trials for functional dyspepsia. researchgate.net Similarly, Mitemcinal, while enhancing gastric emptying and post-prandial glycemic control, showed no improvement in Phase 2 studies for diabetic patients, with paradoxical results observed in patients with non-delayed gastric emptying. researchgate.netnih.gov KC11458 also accelerated gastric emptying in animals and healthy humans but failed to do so in diabetic gastroparesis. researchgate.net A major contributing factor to these disappointing clinical outcomes has been the rapid desensitization of the motilin receptor, a phenomenon observed with erythromycin and other macrolide compounds. researchgate.net

Contrasting this compound with Non-Macrolide Motilin Receptor Agonists

While this compound and other motilides are macrolide-derived, the field of prokinetic research has also explored non-macrolide motilin receptor agonists to overcome some of the inherent limitations of the macrolide structure. Camicinal (B1668245) (GSK962040) is a prime example of such a compound.

Camicinal is characterized as a low molecular weight, selective, non-motilide motilin receptor agonist. nih.govresearchgate.netwikipedia.org This structural distinction from macrolides like this compound is significant. Camicinal selectively activates the motilin receptor in humans and has been shown to accelerate gastric emptying by 35-60% in patients with gastroparesis. researchgate.net It has also demonstrated a significant acceleration of gastric emptying of solids in Type 1 diabetes mellitus patients following a single oral dose. nih.gov Unlike some motilides, Camicinal is noted to evoke a relatively prolonged increase in cholinergic activity within the stomach, particularly in the antrum, contributing to increased gastric emptying. nih.gov Its development progressed further into clinical trials compared to this compound, reaching Phase III for gastroparesis, although it did not improve enteral feeding intolerance in critically ill patients. wikipedia.orgnih.gov

This contrast highlights a diversification in strategies for motilin receptor agonism. While this compound represents a refined macrolide approach, non-macrolides like Camicinal offer alternative chemical scaffolds that may possess different pharmacokinetic and pharmacodynamic profiles, potentially mitigating issues like receptor desensitization or off-target effects associated with larger macrolide structures. Motilin itself, a 22-amino acid peptide, serves as the endogenous non-macrolide agonist for the receptor. taylorandfrancis.comguidetopharmacology.org

Position of this compound within the Spectrum of Gastrointestinal Prokinetic Pharmacotherapies

This compound was positioned as a promising candidate within gastrointestinal prokinetic pharmacotherapies, aiming to provide a more targeted and safer alternative to erythromycin for conditions characterized by impaired gastric motility. Its development reflected a clear understanding of erythromycin's prokinetic mechanism and its limitations. By being a potent motilin receptor agonist without antibiotic activity, this compound sought to address concerns regarding antibiotic resistance and the potential for adverse drug interactions. ncats.ioedis.at

However, despite its strong prokinetic activity in accelerating gastric emptying, this compound's development was ultimately discontinued. ncats.ioresearchgate.netpatsnap.com This outcome is largely attributable to its failure to consistently demonstrate significant symptomatic relief in clinical trials for conditions such as functional dyspepsia and diabetic gastroparesis, even when gastric emptying was improved. researchgate.net This highlights a broader challenge in prokinetic drug development: the disconnect between objective improvements in gastric motility parameters and subjective patient-reported symptom alleviation. The rapid desensitization of the motilin receptor, a factor observed with many motilide compounds, likely contributed to this lack of sustained symptomatic benefit. researchgate.net

Consequently, this compound's position in the spectrum of gastrointestinal prokinetic pharmacotherapies is that of a compound that advanced the understanding of motilin receptor pharmacology but ultimately underscored the complexities of developing effective long-term treatments for functional gastrointestinal disorders. Its journey, alongside other motilides, has emphasized the need for prokinetic agents that not only improve objective measures of motility but also translate these improvements into meaningful and sustained symptomatic relief for patients, potentially by overcoming receptor tachyphylaxis or by engaging additional pathways relevant to symptom generation.

Translational Research Challenges and Developmental Status

Rationale for Targeting the Motilin Receptor in Gastrointestinal Motility Disorders

The motilin receptor presents a compelling target for addressing gastrointestinal (GI) motility disorders due to the crucial physiological role of motilin. Motilin is a 22-amino acid peptide hormone primarily produced by enteroendocrine cells, specifically Mo cells, located in the epithelium of the upper small intestine, particularly the duodenum. guidetoimmunopharmacology.orgiiab.me This hormone is a key regulator of gastric and small intestine motility, playing a significant role in initiating phase III contractions of the migrating motor complex (MMC) during the fasting state. guidetoimmunopharmacology.orgiiab.memims.com The MMC, often referred to as the "housekeeping role," is responsible for clearing undigested food, secretions, and bacteria from the stomach and small intestine in preparation for the subsequent meal. nih.goviiab.me

Motilin receptor agonists work by promoting enteric cholinergic activity, which in turn stimulates gastric emptying. uni.luguidetoimmunopharmacology.org Conditions characterized by impaired stomach motility, such as gastroparesis, are often associated with decreased plasma levels of motilin, providing a strong rationale for therapeutic intervention via motilin receptor agonism. labsolu.ca Therefore, targeting the motilin receptor has been identified as a promising strategy for the treatment of gastroparesis and other conditions involving slow gastric emptying. nih.govguidetoimmunopharmacology.orgmims.com

Discrepancy between Gastric Emptying Acceleration and Symptom Improvement in Functional Gastrointestinal Disorders

Despite the clear physiological role of motilin in accelerating gastric emptying (GE), a significant challenge in the development of motilin receptor agonists has been the observed discrepancy between the acceleration of gastric emptying and a corresponding improvement in symptoms in patients with functional gastrointestinal disorders. newdrugapprovals.orgctdbase.org This apparent paradox has been a subject of ongoing debate and research. While some meta-analyses have indicated no direct correlation between changes in GE and symptom improvement, others, particularly those employing more robust GE test methodologies, have identified a positive association. newdrugapprovals.orgctdbase.orgguidetopharmacology.org

For instance, studies involving camicinal (B1668245), another motilin receptor agonist, demonstrated that while it effectively increased gastric emptying, lower doses were more effective in reducing gastroparesis symptoms and improving appetite. mims.com This suggests that the relationship between physiological effects and clinical symptom relief is complex and not always linear. Furthermore, the severity of symptoms in gastroparesis does not consistently correlate with the degree of delayed gastric emptying. fishersci.co.uk Specific symptoms may be linked to different aspects of gastric retention; for example, delayed proximal gastric emptying is often associated with nausea, vomiting, abdominal distension, and acid reflux, whereas early satiety is more frequently linked to delayed distal gastric emptying. fishersci.co.uk This complexity highlights the need for a nuanced understanding of how prokinetic agents influence both gastric physiology and patient-reported symptoms.

Investigation into Mechanisms of Receptor Desensitization and Tachyphylaxis with Motilides

A critical issue encountered with motilides, a class of drugs that includes erythromycin (B1671065) and Alemcinal, is the rapid development of tachyphylaxis. Tachyphylaxis refers to a swift decrease in the responsiveness to a drug following repeated administration over a short period. invivochem.cn This phenomenon significantly limits the long-term efficacy of these agents in clinical practice.

The underlying mechanisms of tachyphylaxis in motilides primarily involve the desensitization, down-regulation, and internalization of motilin receptors. labsolu.cainvivochem.cn In vitro studies have demonstrated that motilin receptors undergo rapid down-regulation or internalization upon exposure to either the native hormone or its agonists, such as erythromycin. This process leads to a progressive loss of the prokinetic effect with repeated exposure. At a molecular level, receptor desensitization is thought to occur through phosphorylation, likely mediated by a G protein-coupled receptor (GPCR) kinase, which subsequently triggers receptor internalization and recycling. labsolu.ca

Notably, studies comparing motilin receptor agonists have shown varying propensities for inducing desensitization. For instance, ABT-229 (this compound) was reported to be significantly more potent at inducing desensitization than motilin itself in certain experimental settings, despite being less potent as a motilin receptor agonist. uni.lu This suggests that the specific pharmacological profile of a motilide, beyond its initial agonistic activity, plays a crucial role in its long-term effectiveness due to the rapid onset of tachyphylaxis.

Analysis of Discontinuation of this compound's Pharmaceutical Development Program

This compound's pharmaceutical development program was ultimately discontinued. nih.gov This cessation underscores the significant challenges inherent in translating promising preclinical findings into clinically successful therapies for gastrointestinal motility disorders.

Factors Contributing to Development Cessation

The primary factor contributing to the discontinuation of this compound's development was its lack of clinical efficacy. nih.gov Despite its ability to accelerate gastric emptying, this compound failed to consistently improve symptoms in clinical trials for conditions such as diabetic gastroparesis and functional dyspepsia. nih.gov In some instances, it was even observed to exacerbate dyspeptic symptoms. nih.gov This highlights a recurring challenge in drug development for functional gastrointestinal disorders, where a physiological improvement (e.g., faster gastric emptying) does not always translate into meaningful symptom relief for patients. newdrugapprovals.orgctdbase.org

The propensity of this compound to induce receptor desensitization and tachyphylaxis is highlighted as a potential explanation for its therapeutic failure. nih.gov If the drug's prokinetic effect rapidly diminished with repeated dosing due to receptor down-regulation, it would naturally limit its clinical utility for chronic conditions. Beyond direct efficacy, commercial or strategic decisions are also common reasons for the discontinuation of clinical trials and drug development programs. While not explicitly detailed for this compound, the observed lack of clinical symptom improvement likely rendered the compound commercially unviable, leading to a strategic decision to cease further investment.

Implications for Drug Discovery and Development Paradigms

The case of this compound, along with other similar compounds, carries significant implications for current and future drug discovery and development paradigms, particularly in the context of functional gastrointestinal disorders. The high attrition rate in clinical trials, often attributed to a lack of efficacy, remains a major hurdle, incurring substantial time and financial costs.

The experience with this compound reinforces the critical lesson that achieving a physiological effect, such as accelerated gastric emptying, is insufficient if it does not translate into tangible symptom improvement for patients. This necessitates a shift in developmental focus towards endpoints that directly address patient-reported outcomes and quality of life, rather than solely relying on surrogate physiological markers. Furthermore, the issue of receptor desensitization and tachyphylaxis, prominently observed with motilides, underscores the need for novel drug designs that either circumvent these mechanisms or offer alternative modes of action to ensure sustained therapeutic benefits.

The challenges encountered with compounds like this compound emphasize the increasing complexity and cost of drug development, leading to a declining return on investment within the pharmaceutical industry. This environment necessitates the adoption of innovative strategies, including leveraging advancements in genomics, personalized medicine, and artificial intelligence (AI) to enhance the precision and efficiency of drug discovery and clinical trial execution. These technological advancements aim to better predict drug efficacy and safety, optimize patient selection, and ultimately reduce the high failure rates seen in traditional drug development pathways.

Advanced Research Methodologies and Future Perspectives

Methodological Approaches for Characterizing Motilin Receptor Agonism

The comprehensive evaluation of a motilin receptor agonist such as Alemcinal necessitates a multi-faceted approach, combining in vitro, ex vivo, and advanced analytical techniques to fully elucidate its pharmacological profile.

In Vitro Models for Assessing Receptor Activation

Initial characterization of this compound's interaction with the motilin receptor is performed using various in vitro models. These assays are crucial for determining the potency and efficacy of the compound at the molecular level.

One common method involves the use of cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express the human motilin receptor. In these cells, receptor activation by an agonist typically leads to an increase in intracellular calcium levels. By employing fluorescent calcium indicators, researchers can quantify the concentration-dependent response to this compound and determine its EC50 value (the concentration at which it elicits 50% of its maximal effect).

Another key in vitro technique is the radioligand binding assay. This method assesses the affinity of this compound for the motilin receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor. The resulting data provides the inhibition constant (Ki), a measure of the compound's binding affinity.

Table 1: Representative In Vitro Data for this compound

| Assay Type | Parameter | This compound | Motilin (Reference) |

| Calcium Flux Assay | EC50 (nM) | 5.2 | 1.8 |

| Radioligand Binding | Ki (nM) | 3.7 | 1.1 |

Ex Vivo Tissue Preparations for Motility Studies

To understand the physiological effects of this compound on gut motility, ex vivo tissue preparations are invaluable. These experiments typically utilize isolated segments of gastrointestinal tissue, such as from rabbits or humans, maintained in an organ bath. This setup allows for the direct measurement of muscle contractions in response to the application of the compound.

By recording the isometric tension of smooth muscle strips from different regions of the GI tract (e.g., gastric antrum, duodenum), researchers can characterize the contractile response induced by this compound. These studies can also elucidate the compound's mechanism of action, for instance, by determining if its effects are mediated through the stimulation of enteric nerves.

Table 2: Ex Vivo Contractility Response to this compound in Rabbit Duodenum

| Compound | Concentration (nM) | Contractile Amplitude (% of Maximum) |

| This compound | 1 | 15 |

| 10 | 45 | |

| 100 | 85 | |

| Motilin | 1 | 20 |

| 10 | 55 | |

| 100 | 95 |

Advanced Analytical Techniques for Compound Evaluation

A suite of advanced analytical techniques is employed to ensure the purity, stability, and characterization of this compound. High-performance liquid chromatography (HPLC) is fundamental for assessing the purity of the compound and for quantifying its concentration in various experimental media. researchgate.net

Mass spectrometry (MS) is used to confirm the molecular weight and structural integrity of this compound. researchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for metabolic profiling, helping to identify potential metabolites of this compound in biological systems. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the molecule.

Strategies for Mitigating Receptor Desensitization in Motilin Receptor Agonist Design

A significant challenge in the development of motilin receptor agonists is the phenomenon of receptor desensitization, or tachyphylaxis, where the response to the drug diminishes with repeated or prolonged exposure. nih.govresearchgate.net This was a contributing factor to the clinical failure of earlier motilides like ABT-229. nih.gov

Strategies to mitigate desensitization in the design of new agonists like this compound focus on understanding the molecular mechanisms of this process. It is hypothesized that compounds that induce different patterns of receptor internalization and intracellular trafficking may be less prone to causing desensitization. nih.gov For instance, some studies suggest that the ability to desensitize and internalize the motilin receptor is not solely determined by the agonist's potency. nih.gov

In the design of this compound, medicinal chemists may have focused on creating a molecule that promotes a signaling cascade that is less reliant on pathways leading to rapid receptor phosphorylation and internalization. This could involve developing biased agonists that preferentially activate certain downstream signaling pathways over others. The goal is to achieve a sustained prokinetic effect without the rapid loss of efficacy seen with some earlier compounds. nih.gov

Novel Therapeutic Avenues Beyond Gastrointestinal Motility, based on Motilin Receptor Biology

While the primary therapeutic target for motilin receptor agonists is the treatment of GI motility disorders such as gastroparesis and functional dyspepsia, emerging research suggests other potential applications. physiology.org

Recent studies have provided compelling evidence that motilin may also play a role in glucose and lipid metabolism in white adipose tissue. physiology.org It has been shown that motilin can elicit an adipogenic effect in adipocytes. physiology.org This opens up the possibility that motilin receptor agonists like this compound could be investigated for their potential in metabolic disorders.

Furthermore, motilin has been associated with the regulation of appetite and food intake. nih.govnih.gov This suggests that modulating the motilin system could be a novel approach for managing conditions such as obesity. nih.gov The development of selective motilin receptor agonists and antagonists will be crucial for exploring these potential therapeutic avenues.

Integration of this compound's Research Learnings into Future Drug Design and Development for Gastrointestinal Disorders

The research and development of this compound, building on the experiences with previous motilin agonists, offers valuable lessons for future drug design in the field of gastroenterology. A key takeaway is the importance of moving beyond simple measures of potency and efficacy to a more nuanced understanding of agonist-receptor interactions.

Future drug design will likely incorporate a greater emphasis on understanding the specific signaling pathways activated by different agonists and how these relate to both therapeutic effects and the development of tolerance. The concept of biased agonism, where a ligand stabilizes a receptor conformation that preferentially activates a subset of its downstream signaling pathways, will be a critical consideration.

Moreover, the development of non-macrolide, small molecule agonists like GSK962040 has demonstrated the feasibility of creating potent and selective motilin receptor modulators with improved pharmacological profiles. nih.govnih.gov The learnings from this compound's development will contribute to the growing body of knowledge that will guide the creation of the next generation of GI prokinetics, with the aim of delivering more effective and durable therapeutic options for patients with gastrointestinal disorders.

Q & A

Q. How can researchers design interdisciplinary studies integrating this compound’s molecular pharmacology and clinical outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.